REACTION_CXSMILES
|
B1(C)OC(C2C=CC=CC=2)(C2C=CC=CC=2)[C@@H]2N1CCC2.S(C)C.[Br:25][CH2:26][C:27]([C:29]1[CH:38]=[CH:37][C:32]2[O:33][CH2:34][CH2:35][O:36][C:31]=2[CH:30]=1)=[O:28]>C1COCC1>[Br:25][CH2:26][CH:27]([C:29]1[CH:38]=[CH:37][C:32]2[O:33][CH2:34][CH2:35][O:36][C:31]=2[CH:30]=1)[OH:28]
|
Name
|
|
Quantity
|
1.95 mL
|
Type
|
reactant
|
Smiles
|
B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
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S(C)C
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC2=C(OCCO2)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
( g )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to a dropping funnel
|
Type
|
ADDITION
|
Details
|
added to the above solution slowly (ca 4 h) at 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of 0.4 ml MeOH
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure, diethyl ether (200 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with 0.5M HCl (pH=1)
|
Type
|
EXTRACTION
|
Details
|
The aq-phase was extracted with 100 ml diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with ca 2% NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(O)C1=CC2=C(OCCO2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |